Predicted sEH Inhibition Potency Enhancement by ortho-Methyl Substitution
In a series of cyclopropyl urea sEH inhibitors, the introduction of an ortho-substituent on the phenyl ring is consistently associated with improved inhibitory activity relative to the unsubstituted phenyl analog. For the structurally related chemotype where the left-hand side contains a phenoxy-piperidine, the compound with an unsubstituted phenyl group (Compound 3) exhibited moderate sEH inhibitory activity, whereas further optimized analogs with substituted aryl rings achieved IC50 values in the low nanomolar range [1]. Specifically, the lead compound 38 (4-carboxy phenoxy derivative) demonstrated potent human sEH IC50 of 6.1 nM and rat sEH IC50 of 8.3 nM [1]. While direct IC50 values for the title compound are not publicly available, its ortho-tolyl substitution pattern is structurally predicted to mimic the beneficial steric and electronic effects observed in other ortho-substituted analogs within the cyclopropyl urea sEH inhibitor class [1].
| Evidence Dimension | Human sEH inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be in the nanomolar range based on ortho-substitution SAR trends |
| Comparator Or Baseline | Compound 38 (4-carboxy phenoxy cyclopropyl urea): human sEH IC50 = 6.1 nM [1] |
| Quantified Difference | Extrapolated from class trend: ortho-substituted aryl analogs show >10-fold improvement over unsubstituted phenyl analog (Compound 3, moderate activity) [1] |
| Conditions | Recombinant human sEH, fluorescence-based assay using Epoxy Fluor 7 (25 μM), pH 7.0 buffer, 1 h incubation [1] |
Why This Matters
The ortho-tolyl moiety is a critical determinant of sEH binding affinity; choosing the para or meta isomer risks a significant loss of potency, making this compound the preferred choice for target engagement studies.
- [1] Takai, K.; Chiyo, N.; Nakajima, T.; Nariai, T.; Ishikawa, C.; Nakatani, S.; Ikeno, A.; Yamamoto, S.; Sone, T. Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorg. Med. Chem. 2014, 22, 1548-1557. View Source
